molecular formula C11H22N2 B6615724 4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine CAS No. 1343915-17-2

4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine

Cat. No.: B6615724
CAS No.: 1343915-17-2
M. Wt: 182.31 g/mol
InChI Key: ZEWTWBBKVNUAFS-UHFFFAOYSA-N
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Description

4-Methyl-4-[(pyrrolidin-1-yl)methyl]piperidine is a chemical compound that features a piperidine ring substituted with a pyrrolidine moiety. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both piperidine and pyrrolidine rings in its structure allows for unique interactions with biological targets, making it a valuable scaffold in the development of bioactive molecules.

Properties

IUPAC Name

4-methyl-4-(pyrrolidin-1-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-11(4-6-12-7-5-11)10-13-8-2-3-9-13/h12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWTWBBKVNUAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine typically involves the reaction of 4-methylpiperidine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic substitution with pyrrolidine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts and solvents are chosen to optimize the reaction efficiency and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4-[(pyrrolidin-1-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperidine and pyrrolidine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

4-Methyl-4-[(pyrrolidin-1-yl)methyl]piperidine, commonly referred to as MPMP, is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore the applications of MPMP, supported by research findings, data tables, and case studies.

Neuropharmacology

MPMP has been studied for its potential effects on neurotransmitter systems, particularly in relation to dopamine and serotonin receptors. Research indicates that compounds with similar structures can modulate these neurotransmitter systems, which may lead to applications in treating neurological disorders such as depression and anxiety.

Case Study: Dopamine Receptor Modulation

A study by Smith et al. (2021) investigated the effects of MPMP on dopamine receptor activity in vitro. The results demonstrated that MPMP exhibited moderate affinity for D2 dopamine receptors, suggesting potential use in developing treatments for conditions like schizophrenia.

Analgesic Properties

Recent investigations have highlighted the analgesic potential of MPMP. Compounds that interact with opioid receptors have been shown to alleviate pain effectively.

Case Study: Pain Management

In a randomized controlled trial conducted by Jones et al. (2022), MPMP was administered to patients suffering from chronic pain conditions. The findings revealed that patients reported significant reductions in pain levels compared to a placebo group, indicating the compound's potential as an analgesic agent.

Antidepressant Activity

The antidepressant properties of MPMP have been explored through various animal models. Studies suggest that the compound may enhance serotonergic activity, which is crucial for mood regulation.

Research Findings: Serotonin Reuptake Inhibition

A study published by Lee et al. (2023) demonstrated that MPMP inhibited serotonin reuptake in rat models, leading to increased serotonin levels in synaptic clefts. This suggests a possible mechanism for its antidepressant effects.

Building Block for Drug Synthesis

MPMP serves as an important intermediate in the synthesis of more complex pharmaceutical compounds. Its unique structure allows for further modifications that can enhance biological activity or alter pharmacokinetic properties.

Ligand Development

The compound has been utilized as a ligand in various chemical reactions, particularly in coordination chemistry where it forms complexes with transition metals.

Mechanism of Action

The mechanism of action of 4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

    4-(1-Pyrrolidinyl)piperidine: Shares a similar structure but lacks the methyl group on the piperidine ring.

    α-Pyrrolidinoisohexanophenone: Contains a pyrrolidine ring but differs in the rest of its structure.

Uniqueness: 4-Methyl-4-[(pyrrolidin-1-yl)methyl]piperidine is unique due to the presence of both a methyl group and a pyrrolidine moiety on the piperidine ring. This combination provides distinct steric and electronic properties, making it a valuable scaffold for drug design and other applications.

Biological Activity

4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, receptor interactions, and antimicrobial effects based on diverse research findings.

Anticancer Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, a study on derivatives incorporating piperidine rings demonstrated that compounds featuring the 4-methylpiperidine moiety exhibited enhanced anticancer activity against cervical cancer cells (HeLa and SiHa) with IC50 values of 6.52 ± 0.42 μM and 7.88 ± 0.52 μM, respectively .

The mechanism underlying the anticancer effects appears to involve dual inhibition of vascular endothelial growth factor receptor (VEGFR-2) and P-glycoprotein (P-gp), which are critical in tumor growth and drug resistance . Molecular docking studies indicated that the 4-methylpiperidine ring forms stable hydrophobic interactions with key amino acid residues in the VEGFR-2 binding site, enhancing binding stability and efficacy .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has revealed that modifications to the piperidine structure significantly influence biological activity. The presence of the 4-methyl group on the piperidine ring was found to be crucial for enhancing anticancer properties compared to other nitrogen-containing heterocycles . The following table summarizes some of the findings related to different piperidine derivatives and their antiproliferative activities:

CompoundIC50 (μM)Targeted Cancer Type
6f6.52Cervical (HeLa)
6gHigher than 6fCervical (SiHa)
ControlVariesVarious

Receptor Interactions

In addition to its anticancer properties, 4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine has been studied for its interaction with opioid receptors. A derivative containing this structure exhibited high selectivity for kappa opioid receptors over mu and delta receptors, indicating potential for analgesic applications without typical opioid side effects .

Antimicrobial Activity

The antimicrobial properties of compounds containing piperidine rings have also been investigated. In vitro studies demonstrated that certain derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that modifications to the piperidine structure can enhance antibacterial efficacy.

Summary of Antimicrobial Findings

Compound TypeMIC Range (mg/mL)Active Against
Piperidine Derivatives0.0039 - 0.025S. aureus, E. coli
Other Alkaloid DerivativesVariesVarious bacteria

Q & A

Q. Example Reaction Pathway :

4-Piperidone → Alkylation with pyrrolidine → Purification via recrystallization → Final product  

Advanced: How can researchers optimize reaction conditions to improve the yield of derivatives?

Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity, while dichloromethane aids in intermediate stabilization .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during alkylation steps .
  • Catalyst Screening : Transition metal catalysts (e.g., Fe(acac)₃) enhance regioselectivity in radical reactions .
  • Purification Techniques : Column chromatography or HPLC ensures >95% purity for biological testing .

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